4-((4-Chlorobenzyl)oxy)-N'-(2-(trifluoromethyl)benzylidene)benzohydrazide
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Overview
Description
4-((4-Chlorobenzyl)oxy)-N’-(2-(trifluoromethyl)benzylidene)benzohydrazide is a complex organic compound characterized by the presence of chlorobenzyl, trifluoromethyl, and benzylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorobenzyl)oxy)-N’-(2-(trifluoromethyl)benzylidene)benzohydrazide typically involves the reaction of 4-chlorobenzyl alcohol with 2-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The reaction proceeds through the formation of an intermediate, which is then treated with hydrazine hydrate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorobenzyl)oxy)-N’-(2-(trifluoromethyl)benzylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-((4-Chlorobenzyl)oxy)-N’-(2-(trifluoromethyl)benzylidene)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-Chlorobenzyl)oxy)-N’-(2-(trifluoromethyl)benzylidene)benzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Chlorobenzyl)oxy)-2-fluoro-1-(trifluoromethyl)benzene
- 7-((4-Chlorobenzyl)oxy)-6-ethyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one
Uniqueness
4-((4-Chlorobenzyl)oxy)-N’-(2-(trifluoromethyl)benzylidene)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and benzylidene groups contribute to its stability and reactivity, making it a valuable compound for various research applications.
Properties
CAS No. |
396661-39-5 |
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Molecular Formula |
C22H16ClF3N2O2 |
Molecular Weight |
432.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C22H16ClF3N2O2/c23-18-9-5-15(6-10-18)14-30-19-11-7-16(8-12-19)21(29)28-27-13-17-3-1-2-4-20(17)22(24,25)26/h1-13H,14H2,(H,28,29)/b27-13+ |
InChI Key |
KWVWEIVJZUCQPK-UVHMKAGCSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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